molecular formula C25H24N6O B11252623 1-(4-((4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-3-phenylurea

1-(4-((4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-3-phenylurea

Cat. No.: B11252623
M. Wt: 424.5 g/mol
InChI Key: NVFJQAJQTMYXRB-UHFFFAOYSA-N
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Description

3-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]-1-PHENYLUREA is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features phenyl and urea groups, contributing to its unique chemical properties.

Preparation Methods

The synthesis of 3-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]-1-PHENYLUREA involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by cyclization of appropriate precursors such as 4-methyl-6-aminopyrimidine with 4-methylphenylamine.

    Coupling reactions: The pyrimidine derivative is then coupled with a phenyl isocyanate to form the urea linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

3-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]-1-PHENYLUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or pyrimidine rings are replaced with other groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

3-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]-1-PHENYLUREA has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biological Research: It is used in studies to understand its effects on cellular processes and pathways, including its role in inhibiting specific enzymes or signaling pathways.

    Industrial Applications: The compound is explored for its use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]-1-PHENYLUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit tyrosine kinases, which are enzymes involved in cell signaling and growth. This inhibition can result in the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar compounds to 3-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]-1-PHENYLUREA include other pyrimidine derivatives such as:

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.

    Nilotinib: A more potent tyrosine kinase inhibitor with improved efficacy and safety profile.

The uniqueness of 3-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]-1-PHENYLUREA lies in its specific structural features and the potential for unique biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H24N6O

Molecular Weight

424.5 g/mol

IUPAC Name

1-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]-3-phenylurea

InChI

InChI=1S/C25H24N6O/c1-17-8-10-20(11-9-17)27-23-16-18(2)26-24(31-23)28-21-12-14-22(15-13-21)30-25(32)29-19-6-4-3-5-7-19/h3-16H,1-2H3,(H2,29,30,32)(H2,26,27,28,31)

InChI Key

NVFJQAJQTMYXRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

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